1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Medicinal Chemistry Chemical Biology Drug Discovery

This specific analogue (MW 368.42, logP 1.76, tPSA 77 Ų) is absent from potency-optimized patent series, making it a genuine 'singleton' for fragment-based design and selectivity profiling. With no public pharmacological data, it serves as a matched negative control or baseline for ADME attrition studies. Buyers seeking controlled risk in chemical biology or lead optimization should request a characterized reference standard to build proprietary SAR datasets.

Molecular Formula C19H21FN6O
Molecular Weight 368.416
CAS No. 897624-14-5
Cat. No. B2946526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS897624-14-5
Molecular FormulaC19H21FN6O
Molecular Weight368.416
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN6O/c1-19(2,3)13-4-8-15(9-5-13)22-18(27)21-12-17-23-24-25-26(17)16-10-6-14(20)7-11-16/h4-11H,12H2,1-3H3,(H2,21,22,27)
InChIKeyOZYOFEWNDINNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(tert-Butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-14-5) for Research Procurement


1-(4-(tert-Butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-14-5) is a synthetic, low-molecular-weight (368.42 g/mol) tetrazole-substituted urea derivative [1]. The molecule belongs to a broader class of heterocyclic ureas, which have been explored as inhibitors of enzymes such as acyl-CoA:cholesterol O-acyltransferase (ACAT) and fatty acid amide hydrolase (FAAH), and as modulators of targets like CCR5 [2]. However, no primary research publication or curated pharmacological database was found to report a specific, quantified biological activity for this exact compound. Prospective users must independently verify any claimed activity and procure a characterized reference standard to establish in-house data.

Why a Generic 1-(4-(tert-Butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Analog Cannot Be Substituted for 897624-14-5


No two compounds within the tetrazole-substituted urea class can be assumed to be functionally interchangeable without direct, quantitative evidence. Literature on structurally related biaryl tetrazolyl ureas demonstrates that even minor modifications to the distal phenyl ring or the urea N-substituent can shift the pharmacological profile from selective FAAH inhibition to dual FAAH/MAGL inhibition, or to TRPV1/TRPA1 modulation, with IC50 values varying over several orders of magnitude [1]. In the absence of published head-to-head data for the specific analogue 897624-14-5, any substitution based on chemical similarity alone introduces uncontrolled risk of altered potency, selectivity, and off-target effects.

Quantitative Differentiation Evidence for 1-(4-(tert-Butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (897624-14-5)


Limitation: Absence of Specific Pharmacological Activity Data for Procurement Decisions

A cross-database search of authoritative pharmacological repositories (ChEMBL, PubChem, BindingDB, ZINC) as of April 2026 finds no primary publication reporting a numerical IC50, Ki, EC50, or other quantitative activity metric for CAS 897624-14-5 against any specific biological target [1][2]. For example, the ZINC database entry explicitly notes 'There is no known activity for this compound' [1]. In contrast, structurally related tetrazole-substituted ureas with quantitative data, such as compounds in the FAAH inhibitor series, report IC50 values ranging from 3.0–9.7 nM [3]. This evidence gap means that any procurement decision for this compound must be treated as an exploratory purchase. No evidence-based differentiation can be made against a specific comparator.

Medicinal Chemistry Chemical Biology Drug Discovery

Physicochemical Property Baseline for Solubility and Permeability Assessment

Computed physicochemical properties for CAS 897624-14-5 provide a procurement-relevant baseline. The calculated partition coefficient (logP) is 1.76, and topological polar surface area (tPSA) is 77 Ų [1]. For comparison, the well-characterized sEH inhibitor t-TUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) has a logP of approximately 4.5 and a tPSA of 104 Ų [2]. The lower logP and moderate tPSA of 897624-14-5 suggest improved aqueous solubility and potentially superior gastrointestinal absorption per Lipinski's Rule of Five relative to more lipophilic urea-based inhibitors.

ADME Property-based Design Compound Quality

Imputed Target Class Engagement via Privileged Tetrazole-Urea Pharmacophore

The 1,5-disubstituted tetrazole-urea motif present in 897624-14-5 is a known privileged pharmacophore for serine hydrolase inhibition, particularly FAAH, soluble epoxide hydrolase (sEH), and monoacylglycerol lipase (MAGL) [1][2]. While no direct activity data exist for this specific compound, the class-level evidence shows that tetrazole-substituted ureas achieve inhibition through covalent modification of the catalytic serine residue, with high nanomolar to low nanomolar potency depending on substitution patterns. For example, the benchmark FAAH inhibitor URB597 (a carbamate, not a urea) has an IC50 of 4.6 nM, while optimized biaryl tetrazolyl ureas achieve IC50 values of 3.0–9.7 nM [3]. The tert-butyl and 4-fluorophenyl substituents on 897624-14-5 are sterically and electronically distinct from the dimethylamino or alkoxy groups found in published potent analogues, suggesting potential for differential selectivity but requiring experimental confirmation.

Fragment-based Design Pharmacophore Modeling Enzyme Inhibition

Structural Uniqueness: The 4-(tert-Butyl)phenyl and 4-Fluorophenyl Substitution Pattern

A substructure search of the ChEMBL database reveals that the precise combination of a 4-(tert-butyl)phenyl group on one urea nitrogen and a 1-(4-fluorophenyl)-1H-tetrazol-5-yl methyl group on the other represents a unique entry in publicly disclosed medicinal chemistry space [1]. The closest indexed analogues, such as US5362744A examples, feature 2,6-diisopropylphenyl or long-chain alkyl substituents in place of the 4-(tert-butyl)phenyl moiety [2]. The tert-butyl group provides steric bulk and hydrophobicity distinct from isopropyl or linear alkyl chains, which can influence target binding pocket occupancy, metabolic stability, and crystal packing. This structural uniqueness does not constitute proven superiority, but it represents a differentiated chemical handle that may access binding sub-pockets not addressed by existing analogues.

Structure-Activity Relationship Chemical Diversity Lead Optimization

Application Scenarios for 1-(4-(tert-Butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (897624-14-5) Based on Current Evidence


Exploratory Serine Hydrolase Inhibitor Screening Library Expansion

Given the class-level inference that tetrazole-substituted ureas engage serine hydrolases [1], procurement of 897624-14-5 is appropriate for building a diverse screening library targeting FAAH, sEH, MAGL, or related enzymes. Its structural divergence from published potent analogues makes it a suitable 'singleton' for assessing the impact of the tert-butyl/4-fluorophenyl substitution on target selectivity and potency in a panel assay. This scenario assumes the user will generate the primary pharmacological data, as none currently exists in the public domain.

Physicochemical Property Benchmarking in Lead Optimization Programs

The compound's favorable predicted logP (1.76) and tPSA (77 Ų) relative to more lipophilic urea-based inhibitors like t-TUCB (logP ~4.5) [2] suggest its use as a reference tool for assessing solubility-driven attrition in lead optimization. Research teams can compare experimental kinetic solubility, permeability, and metabolic stability of their in-house urea series against this baseline to contextualize ADME improvements.

Negative Control or Inactive Analog for Assay Validation

Because ZINC and ChEMBL database records indicate 'no known activity' for this exact compound [3], it may serve as a matched negative control or inactive comparator when paired with structurally analogous active ureas. This application is contingent upon experimental confirmation that the compound is indeed inactive against the assay target of interest under identical conditions.

Chemical Starting Point for Fragment Growth and SAR Studies

The unique combination of the 4-(tert-butyl)phenyl group and the 1-(4-fluorophenyl)-1H-tetrazol-5-yl methyl urea backbone, not described in leading tetrazole-urea patent literature (e.g., US5362744A) [4], positions 897624-14-5 as a scaffold for fragment-based design. Researchers can explore iterative substitution at either aromatic ring to map binding site topology, confident that this particular substitution pattern offers a distinct vector from existing proprietary series.

Quote Request

Request a Quote for 1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.